methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9ClN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a complex compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a chlorine atom.
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCNVHHKDUYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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